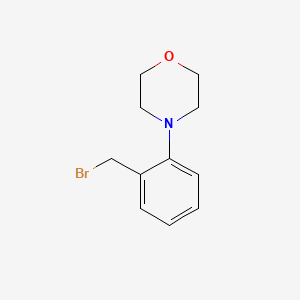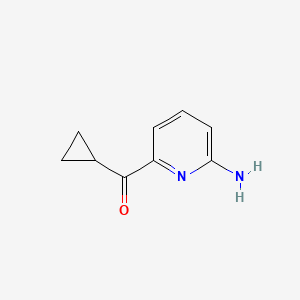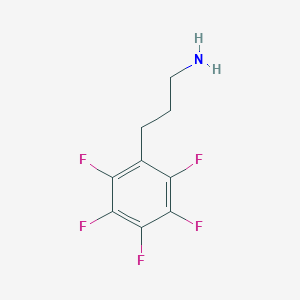amine](/img/structure/B13583639.png)
[(3,3-Dimethylcyclohexyl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethylcyclohexyl)methylamine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a dimethyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclohexyl)methylamine typically involves the reaction of 3,3-dimethylcyclohexanone with methylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Formation of the intermediate: 3,3-dimethylcyclohexanone is reacted with methylamine in the presence of a catalyst such as sodium borohydride.
Reduction: The intermediate is then reduced to form (3,3-Dimethylcyclohexyl)methylamine.
Industrial Production Methods
In an industrial setting, the production of (3,3-Dimethylcyclohexyl)methylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic hydrogenation: Using a metal catalyst such as palladium or platinum.
High-pressure reactors: To facilitate the reaction at elevated temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylcyclohexyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced further to form simpler amines.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation products: Include oxides and other oxygenated derivatives.
Reduction products: Include simpler amines and hydrocarbons.
Substitution products: Include alkylated or acylated amines.
Scientific Research Applications
(3,3-Dimethylcyclohexyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,3-Dimethylcyclohexyl)methylamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor binding: Interaction with specific receptors on cell surfaces.
Enzyme inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal transduction: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
(3,3-Dimethylcyclohexyl)methylamine can be compared with other similar compounds, such as:
N,N-Dimethylcyclohexylamine: Similar structure but with different substituents.
Cyclohexyldimethylamine: Another related compound with a cyclohexane ring.
Dimethylaminocyclohexane: A compound with similar functional groups but different arrangement.
Uniqueness
(3,3-Dimethylcyclohexyl)methylamine is unique due to its specific structural features, which confer distinct chemical and physical properties. Its unique arrangement of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1-(3,3-dimethylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H21N/c1-10(2)6-4-5-9(7-10)8-11-3/h9,11H,4-8H2,1-3H3 |
InChI Key |
UXRLWKZOLCXLOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)CNC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


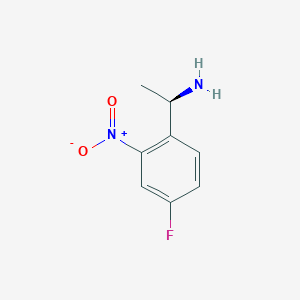
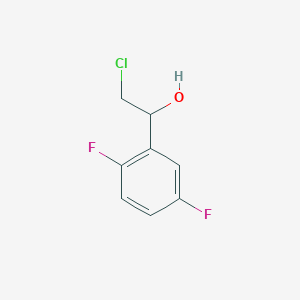
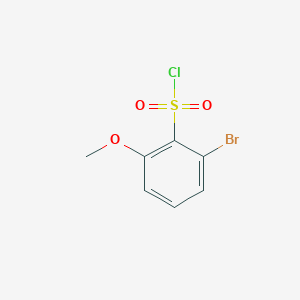
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13583574.png)
amine](/img/structure/B13583580.png)
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)
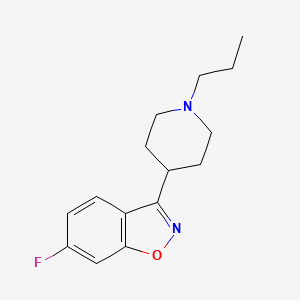
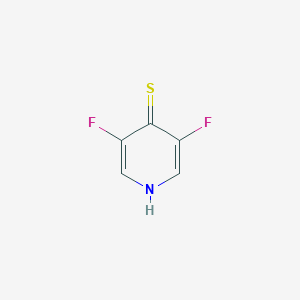
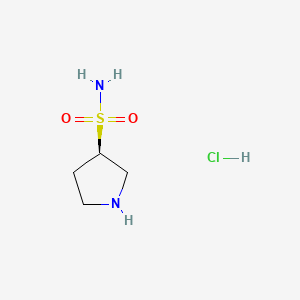

![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)
